Isoconazole Nitrate

Description

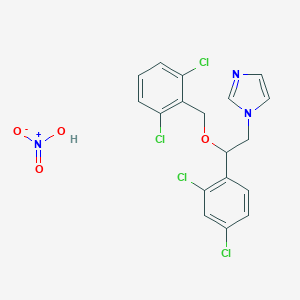

Structure

3D Structure of Parent

Properties

IUPAC Name |

1-[2-(2,4-dichlorophenyl)-2-[(2,6-dichlorophenyl)methoxy]ethyl]imidazole;nitric acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14Cl4N2O.HNO3/c19-12-4-5-13(17(22)8-12)18(9-24-7-6-23-11-24)25-10-14-15(20)2-1-3-16(14)21;2-1(3)4/h1-8,11,18H,9-10H2;(H,2,3,4) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNGQLSIGRSTLLU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)COC(CN2C=CN=C2)C3=C(C=C(C=C3)Cl)Cl)Cl.[N+](=O)(O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15Cl4N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

27523-40-6 (Parent) | |

| Record name | Isoconazole nitrate [JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024168965 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID60946995 | |

| Record name | Isoconazole nitrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60946995 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

479.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24168-96-5, 40036-10-0 | |

| Record name | Isoconazole nitrate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=24168-96-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1H-Imidazole, 1-[2-(2,4-dichlorophenyl)-2-[(2,6-dichlorophenyl)methoxy]ethyl]-, nitrate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=40036-10-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Isoconazole nitrate [JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024168965 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-(2-(2,4-Dichlorophenyl)-2-((2,6-dichlorophenyl)methoxy)ethyl)-1H-imidazolium nitrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040036100 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Isoconazole nitrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60946995 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-[2-(2,4-dichlorophenyl)-2-[(2,6-dichlorophenyl)methoxy]ethyl]-1H-imidazolium nitrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.049.773 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-[2-(2,4-dichlorophenyl)-2-[(2,6-dichlorophenyl)methoxy]ethyl]-1H-imidazolium nitrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.851 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ISOCONAZOLE NITRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5AS8P3N30X | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Isoconazole Nitrate: A Technical Guide to its Mechanism of Action on Fungal Cell Integrity

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Isoconazole nitrate is a broad-spectrum imidazole antifungal agent highly effective against a wide range of fungi, including dermatophytes, yeasts, and molds.[1][2] Its primary mechanism of action is not on the fungal cell wall, but rather on the fungal cell membrane. This compound disrupts the structural integrity and functionality of the cell membrane by inhibiting the biosynthesis of ergosterol, a vital sterol component unique to fungi.[1][3] This targeted inhibition leads to a cascade of downstream effects, culminating in either the inhibition of fungal growth (fungistatic action) or fungal cell death (fungicidal action).[3] This document provides an in-depth exploration of this mechanism, supported by quantitative data, experimental protocols, and detailed pathway visualizations.

Core Mechanism of Action: Inhibition of Ergosterol Biosynthesis

The antifungal activity of this compound and other azole agents is centered on the targeted disruption of the ergosterol biosynthesis pathway.[3] Ergosterol is the principal sterol in fungal cell membranes, where it plays a crucial role analogous to cholesterol in mammalian cells, regulating membrane fluidity, permeability, and the function of membrane-bound proteins.[1]

Target Enzyme: Lanosterol 14α-Demethylase (CYP51)

The specific molecular target of this compound is lanosterol 14α-demethylase , a key enzyme in the ergosterol synthesis pathway.[1][3] This enzyme is a member of the cytochrome P450 superfamily, often designated as CYP51.[1] It is responsible for the oxidative removal of the 14α-methyl group from lanosterol, a critical step in the conversion of lanosterol to ergosterol.

Biochemical Pathway and Inhibition

This compound acts as a potent, noncompetitive inhibitor of lanosterol 14α-demethylase. The nitrogen atom in the imidazole ring of isoconazole binds to the heme iron atom in the active site of the CYP51 enzyme. This binding event effectively blocks the enzyme's ability to interact with its natural substrate, lanosterol, thereby halting the ergosterol biosynthesis pathway.

Downstream Effects on Fungal Cell Integrity

The inhibition of CYP51 by this compound triggers two primary downstream events that compromise the fungal cell:

-

Depletion of Ergosterol: The lack of ergosterol synthesis prevents the formation of functional cell membranes. This leads to disordered membrane structure, increased permeability, and the malfunction of essential membrane-bound enzymes and transport systems.[3]

-

Accumulation of Toxic Sterol Intermediates: The blockage of the pathway causes a buildup of lanosterol and other 14α-methylated precursor sterols within the cell.[3] These abnormal sterols integrate into the membrane, further disrupting its architecture and contributing to cellular toxicity.

This dual assault on the cell membrane results in the leakage of essential intracellular components, such as ions and small molecules, and the disruption of vital cellular processes, ultimately leading to growth arrest and cell death.[3]

Quantitative Data: In Vitro Antifungal Activity

The efficacy of an antifungal agent is quantified by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the drug that prevents visible growth of a microorganism in vitro. The MIC50 and MIC90 values represent the concentrations required to inhibit 50% and 90% of tested isolates, respectively.

While comprehensive MIC90 data specifically for this compound is distributed across various studies, the data for other azoles and against key fungal groups provides a strong indication of its potent activity. This compound is known to be effective against pathogens involved in dermatomycoses, with MICs well below the concentrations achieved in skin and hair follicles.[2]

Table 1: Representative MIC Ranges for Azole Antifungals Against Key Fungal Pathogens

| Fungal Group | Representative Species | Azole Agent | MIC Range (µg/mL) | MIC50 (µg/mL) | MIC90 (µg/mL) |

| Dermatophytes | Trichophyton rubrum | Itraconazole | ≤0.125 | N/A | N/A |

| T. rubrum | Voriconazole | <0.06 - 0.5 | N/A | N/A | |

| Trichophyton mentagrophytes | Itraconazole | ≤0.125 | N/A | N/A | |

| T. mentagrophytes | Voriconazole | 0.06 - 0.5 | N/A | N/A | |

| Yeasts | Candida albicans | Fluconazole | ≤0.125 - >256 | 0.5 | 0.5 - 32 |

| C. albicans | Voriconazole | <0.002 - >128 | 0.0078 | 2 | |

| Molds | Aspergillus fumigatus | Itraconazole | 0.006 - >8 | 2 | >8 |

| A. fumigatus | Voriconazole | 0.12 - 4 | 0.25 | 1 | |

| Aspergillus flavus | Voriconazole | N/A | N/A | 1 | |

| Aspergillus niger | Isavuconazole | N/A | N/A | 2 |

Note: Data synthesized from multiple studies on azole susceptibility.[4][5][6][7][8][9][10][11] N/A indicates data not available in the cited sources. The MIC for azoles can vary significantly based on the specific species, isolate, and testing methodology (CLSI vs. EUCAST).

Experimental Protocols: MIC Determination

The following is a generalized protocol for determining the MIC of this compound against a fungal isolate using the broth microdilution method, based on Clinical and Laboratory Standards Institute (CLSI) guidelines.

Protocol: Broth Microdilution MIC Assay

-

Preparation of Antifungal Stock:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Perform serial two-fold dilutions of the stock solution in RPMI-1640 medium to create a range of concentrations (e.g., from 64 µg/mL to 0.06 µg/mL).

-

-

Preparation of Fungal Inoculum:

-

Culture the fungal isolate on an appropriate agar medium (e.g., Sabouraud Dextrose Agar) to obtain fresh, sporulating colonies.

-

Harvest spores/conidia and suspend them in sterile saline.

-

Adjust the suspension turbidity using a spectrophotometer to a final concentration of approximately 0.5 x 10³ to 2.5 x 10³ CFU/mL.

-

-

Assay Procedure:

-

Dispense 100 µL of each this compound dilution into the wells of a 96-well microtiter plate.

-

Include a positive control well (no drug) and a negative control well (no inoculum).

-

Add 100 µL of the standardized fungal inoculum to each well (except the negative control).

-

Incubate the plate at 35°C for 24-72 hours, depending on the growth rate of the fungus.

-

-

Determination of MIC:

-

After incubation, visually inspect the wells for turbidity (growth).

-

The MIC is the lowest concentration of this compound at which there is no visible growth compared to the positive control.

-

Conclusion

This compound employs a highly specific and effective mechanism of action against a broad spectrum of pathogenic fungi. By targeting and inhibiting the cytochrome P450 enzyme lanosterol 14α-demethylase, it critically disrupts the biosynthesis of ergosterol, a component essential for the integrity of the fungal cell membrane. The resulting ergosterol depletion and accumulation of toxic precursors lead to catastrophic membrane failure, culminating in the inhibition of fungal proliferation and viability. This targeted approach underscores its value as a potent therapeutic option for treating various superficial and mucosal fungal infections.

References

- 1. What is the mechanism of this compound? [synapse.patsnap.com]

- 2. This compound: a unique broad-spectrum antimicrobial azole effective in the treatment of dermatomycoses, both as monotherapy and in combination with corticosteroids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Enhancing the Solubility of this compound Using Methyl-β-Cyclodextrin: Formulation and Characterization of Inclusion Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Outcomes by MIC Values for Patients Treated with Isavuconazole or Voriconazole for Invasive Aspergillosis in the Phase 3 SECURE and VITAL Trials - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Itraconazole, Voriconazole, and Posaconazole CLSI MIC Distributions for Wild-Type and Azole-Resistant Aspergillus fumigatus Isolates - PMC [pmc.ncbi.nlm.nih.gov]

- 6. dovepress.com [dovepress.com]

- 7. Isolation, identification and antifungal susceptibility of dermatophytes from clinical specimens in a tertiary care hospital in South Kerala - IP Int J Med Microbiol Trop Dis [ijmmtd.org]

- 8. Antifungal Susceptibility of Dermatophyte Isolates from Patients with Chronic and Recurrent Dermatophytosis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. In Vitro Susceptibilities of Candida albicans Isolates to Antifungal Agents in Tokat, Turkey - PMC [pmc.ncbi.nlm.nih.gov]

- 10. brieflands.com [brieflands.com]

- 11. Antifungal Susceptibility Testing of Candida Isolates from the Candida Surveillance Study - PMC [pmc.ncbi.nlm.nih.gov]

Isoconazole Nitrate synthesis pathway and chemical structure

An In-depth Technical Guide to the Synthesis and Chemical Profile of Isoconazole Nitrate

Introduction

This compound is a broad-spectrum azole antifungal agent renowned for its efficacy against a wide range of dermatophytes, yeasts, molds, and certain Gram-positive bacteria.[1][2][3] Its primary application is in the topical treatment of superficial fungal infections of the skin and vaginal infections, where it has demonstrated effectiveness comparable to other imidazole derivatives like clotrimazole.[4] This technical guide provides a detailed examination of its chemical structure, a comprehensive overview of its synthesis pathway with associated experimental protocols, and an illustrative summary of its mechanism of action.

Chemical Structure and Identification

Isoconazole is an imidazole derivative characterized by a complex molecular architecture. The core structure consists of an imidazole ring linked to a dichlorinated phenethyl group, which is further ether-linked to a dichlorinated benzyl group. The clinically used form is the mononitrate salt.

-

Chemical Name: 1-[2-(2,4-dichlorophenyl)-2-[(2,6-dichlorophenyl)methoxy]ethyl]-1H-imidazole mononitrate[2]

-

Molecular Formula: C₁₈H₁₅Cl₄N₃O₄[5]

-

CAS Number: 24168-96-5[5]

Caption: Key functional groups of the this compound molecule.

Synthesis Pathway

The synthesis of this compound is a multi-step process that typically begins with a substituted acetophenone. A common and effective route involves the reduction of an acetophenone derivative, followed by N-alkylation with imidazole, an etherification reaction, and final salt formation with nitric acid. This pathway is advantageous due to its relatively simple operations and high yield.[8]

Caption: General synthesis workflow for this compound.

Experimental Protocols

The following protocols are based on methodologies described in patent literature, outlining the key transformations in the synthesis of this compound.[8]

Step 1 & 2: Synthesis of 1-[2-(2,4-Dichlorophenyl)-2-hydroxyethyl]imidazole (Intermediate)

-

Reduction: 2,4,ω-Trichloroacetophenone is treated with a reducing agent in an organic solvent. The reaction mixture is maintained at a temperature between 25-75°C for 4-10 hours to yield 1-(2,4-dichlorophenyl)-2-chloro-ethanol.

-

N-Alkylation: The resulting 1-(2,4-dichlorophenyl)-2-chloro-ethanol is reacted with imidazole in a two-phase system (e.g., toluene and water) in the presence of a phase-transfer catalyst. The reaction is conducted at 40-80°C for 4-11 hours.

-

Isolation: After the reaction, the organic phase is separated, washed with water, and cooled to -10 to 0°C to precipitate the crystalline intermediate, 1-[2-(2,4-dichlorophenyl)-2-hydroxyethyl]imidazole, which is then purified by recrystallization.

Step 3 & 4: Etherification and Salt Formation to Yield this compound

-

Reaction Setup: In a reaction vessel, 1-[2-(2,4-dichlorophenyl)-2-hydroxyethyl]imidazole, water, sodium hydroxide, toluene, and a phase-transfer catalyst (e.g., triethyl benzyl ammonium chloride) are combined.

-

Etherification: 2,6-dichlorobenzyl chloride is added to the mixture, which is then heated to approximately 60°C for 4 hours.

-

Workup: Following the reaction, the mixture is allowed to separate, and the organic (toluene) phase is collected and washed twice with water.

-

Salt Formation: Dilute nitric acid is slowly added dropwise to the organic phase. This results in the precipitation of light yellow crystals of this compound.

-

Purification: The crude product is isolated and recrystallized from 95% ethanol to obtain the final, purified white granular crystals of this compound.[8] An alternative recrystallization solvent mixture is methanol and diisopropyl ether.[9]

Quantitative Data Summary

The efficiency of the synthesis is dependent on carefully controlled reaction conditions. The table below summarizes key quantitative parameters from a patented synthesis method.[8]

| Step | Parameter | Value |

| Reduction | Temperature | 25 - 75 °C |

| Reaction Time | 4 - 10 hours | |

| N-Alkylation | Temperature | 40 - 80 °C |

| Reaction Time | 4 - 11 hours | |

| Etherification | Temperature | ~ 60 °C |

| Reaction Time | ~ 4 hours | |

| Overall Process | Reported Yield | 40 - 49% |

Mechanism of Action

This compound exerts its antifungal effect by disrupting the integrity of the fungal cell membrane. The primary molecular target is the cytochrome P450 enzyme lanosterol 14α-demethylase, which is a critical component of the ergosterol biosynthesis pathway.[3][10][11]

-

Inhibition: Isoconazole competitively inhibits lanosterol 14α-demethylase.[2]

-

Pathway Disruption: This enzymatic blockade prevents the conversion of lanosterol to ergosterol, an essential sterol for the fungal cell membrane, analogous to cholesterol in mammalian cells.[10][11]

-

Consequences: The depletion of ergosterol and the concurrent accumulation of toxic 14α-methylated sterol precursors lead to a loss of membrane integrity, increased permeability, and disruption of membrane-bound enzyme functions.[3][11]

-

Cell Death: The compromised cell membrane cannot maintain normal cellular function, resulting in the leakage of essential intracellular components and ultimately leading to fungal cell death.[10]

Caption: Mechanism of action of this compound on the fungal cell.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Page loading... [guidechem.com]

- 3. Enhancing the Solubility of this compound Using Methyl-β-Cyclodextrin: Formulation and Characterization of Inclusion Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Isoconazole - Wikipedia [en.wikipedia.org]

- 5. This compound | C18H15Cl4N3O4 | CID 159968 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. scbt.com [scbt.com]

- 7. go.drugbank.com [go.drugbank.com]

- 8. CN102399192A - Method for preparing this compound - Google Patents [patents.google.com]

- 9. This compound | 24168-96-5 [chemicalbook.com]

- 10. nbinno.com [nbinno.com]

- 11. What is the mechanism of this compound? [synapse.patsnap.com]

In Vitro Antifungal Spectrum of Isoconazole Nitrate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isoconazole nitrate is a broad-spectrum azole antifungal agent with demonstrated efficacy against a wide range of fungi, including dermatophytes, yeasts, and molds, as well as some Gram-positive bacteria.[1][2][3][4] As a member of the imidazole class of antifungals, its primary mechanism of action involves the disruption of fungal cell membrane integrity by inhibiting the synthesis of ergosterol, an essential component of the fungal cell membrane.[4][5] This targeted action leads to increased membrane permeability, leakage of cellular contents, and ultimately, fungal cell death.[4] this compound also exhibits anti-inflammatory properties, which can aid in alleviating the symptoms associated with fungal infections.[4]

This technical guide provides an in-depth overview of the in vitro antifungal spectrum of this compound, including its mechanism of action, detailed experimental protocols for susceptibility testing, and a summary of its activity against key fungal pathogens. While extensive quantitative data for this compound is not as widely published as for some newer azoles, this guide synthesizes available information and provides a framework for its in vitro evaluation.

Mechanism of Action

This compound's primary antifungal activity stems from the inhibition of the cytochrome P450 enzyme lanosterol 14α-demethylase.[4][5] This enzyme is critical in the ergosterol biosynthesis pathway, responsible for the conversion of lanosterol to ergosterol. By blocking this step, this compound leads to a depletion of ergosterol and an accumulation of toxic methylated sterols in the fungal cell membrane. This alters the membrane's fluidity and the function of membrane-bound enzymes, ultimately compromising the cell's structural integrity and leading to cell death.[4]

Mechanism of action of this compound.

In Vitro Antifungal Spectrum

This compound has demonstrated a broad spectrum of activity against various fungal pathogens implicated in superficial and, to a lesser extent, systemic mycoses.[1][2] Its efficacy has been noted against dermatophytes, yeasts, and molds.[3][4] While comprehensive, comparative tables of Minimum Inhibitory Concentration (MIC) values for this compound are not as readily available in recent literature as for newer azoles, its activity profile is well-established. For a quantitative perspective on the activity of azole antifungals, the following tables present MIC data for other commonly studied azoles against a range of fungal species. This data is provided for comparative purposes to illustrate the general spectrum of this drug class.

Activity Against Dermatophytes

This compound is highly effective against dermatophytes, the fungi responsible for common skin, hair, and nail infections.[1][6]

Table 1: Comparative in vitro activity of select azoles against Dermatophytes (MIC in µg/mL) This table presents data for other azoles to provide a comparative context.

| Organism | Antifungal Agent | MIC Range | MIC₅₀ | MIC₉₀ |

| Trichophyton rubrum | Itraconazole | 0.094 - 12 | 0.125 - 0.5 | 0.25 - 8 |

| Ketoconazole | 0.064 - 24 | 0.38 - 1 | 2 - 8 | |

| Trichophyton mentagrophytes | Itraconazole | 0.094 - 12 | 0.125 - 0.5 | 0.25 - 8 |

| Ketoconazole | 0.064 - 24 | 0.38 - 1 | 2 - 8 | |

| Microsporum canis | Itraconazole | 0.094 - 12 | 0.125 - 0.5 | 0.25 - 8 |

| Ketoconazole | 0.064 - 24 | 0.38 - 1 | 2 - 8 | |

| Epidermophyton floccosum | Sertaconazole | Fungicidal and fungistatic activities noted | - | - |

Data compiled from a study on dermatophyte susceptibility to various antifungals.[7]

Activity Against Yeasts

This compound is also active against various yeast species, including those from the Candida genus.

Table 2: Comparative in vitro activity of select azoles against Yeasts (MIC in µg/mL) This table presents data for other azoles to provide a comparative context.

| Organism | Antifungal Agent | MIC Range | MIC₅₀ | MIC₉₀ |

| Candida albicans | Isavuconazole | ≤0.004 - >2 | ≤0.004 | ≤0.004 |

| Voriconazole | - | - | - | |

| Candida glabrata | Isavuconazole | ≤0.004 - >2 | 0.06 | 0.06 |

| Voriconazole | - | - | - | |

| Candida parapsilosis | Isavuconazole | ≤0.004 - >2 | 0.016 | 0.016 |

| Voriconazole | - | - | - | |

| Candida tropicalis | Isavuconazole | ≤0.004 - >2 | 0.008 | 0.008 |

| Voriconazole | - | - | - | |

| Candida krusei | Isavuconazole | ≤0.004 - >2 | 0.125 | 0.125 |

| Voriconazole | - | - | - |

Data adapted from a study on the susceptibility of contemporary clinical yeast isolates to isavuconazole.[8]

Activity Against Molds

The in vitro activity of this compound extends to various molds, including species of Aspergillus.

Table 3: Comparative in vitro activity of select azoles against Molds (MIC in µg/mL) This table presents data for other azoles to provide a comparative context.

| Organism | Antifungal Agent | MIC Range | MIC₅₀ | MIC₉₀ |

| Aspergillus fumigatus | Isavuconazole | 0.25 - 32 | 1 | 4 |

| Voriconazole | 0.25 - 2 | 1 | 2 | |

| Aspergillus flavus | Isavuconazole | - | - | - |

| Voriconazole | - | - | - | |

| Aspergillus niger | Isavuconazole | - | - | - |

| Voriconazole | - | - | - | |

| Aspergillus terreus | Isavuconazole | - | - | - |

| Voriconazole | - | - | - |

Data extracted from a pooled analysis of clinical trials for invasive aspergillosis.[9]

Experimental Protocols

Standardized methods for antifungal susceptibility testing are crucial for obtaining reliable and reproducible MIC data. The Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) have established reference methods.

Broth Microdilution Method (Adapted from CLSI M27/M38-A2)

This method is considered the gold standard for determining the MIC of antifungal agents.

-

Preparation of Antifungal Agent:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., dimethyl sulfoxide).

-

Perform serial twofold dilutions of the stock solution in RPMI 1640 medium (with L-glutamine, without bicarbonate, and buffered with MOPS) to achieve the desired final concentrations in the microdilution plate.

-

-

Inoculum Preparation:

-

Culture the fungal isolate on a suitable agar medium (e.g., Sabouraud dextrose agar for yeasts and dermatophytes, potato dextrose agar for molds) to obtain a pure and well-sporulating culture.

-

For yeasts, suspend colonies in sterile saline to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1-5 x 10⁶ CFU/mL). Dilute this suspension in RPMI 1640 medium to the final inoculum concentration (approximately 0.5-2.5 x 10³ CFU/mL).

-

For molds, harvest conidia by flooding the agar surface with sterile saline containing a wetting agent (e.g., Tween 80). Adjust the conidial suspension to a specific concentration using a hemocytometer and then dilute to the final inoculum concentration in RPMI 1640 medium.

-

-

Inoculation and Incubation:

-

Dispense the diluted antifungal agent and the fungal inoculum into the wells of a 96-well microtiter plate. Include a growth control (inoculum without drug) and a sterility control (medium without inoculum).

-

Incubate the plates at a specified temperature (e.g., 35°C for yeasts and most molds) for a defined period (e.g., 24-48 hours for yeasts, longer for some molds and dermatophytes).

-

-

MIC Determination:

-

The MIC is defined as the lowest concentration of the antifungal agent that causes a significant inhibition of growth (typically ≥50% for azoles against yeasts) compared to the growth control. The endpoint can be read visually or using a spectrophotometer.

-

Agar Diffusion Method (Disk Diffusion and E-test)

Agar-based methods are simpler alternatives to broth microdilution for some fungi.

-

Inoculum Preparation:

-

Prepare a standardized fungal inoculum as described for the broth microdilution method.

-

-

Inoculation of Agar Plates:

-

Evenly streak the surface of a suitable agar medium (e.g., Mueller-Hinton agar supplemented with glucose and methylene blue for yeasts) with the fungal inoculum.

-

-

Application of Antifungal Agent:

-

Disk Diffusion: Place paper disks impregnated with a known concentration of this compound onto the agar surface.

-

E-test: Apply a plastic strip with a predefined gradient of this compound to the agar surface.

-

-

Incubation:

-

Incubate the plates under appropriate conditions until fungal growth is evident.

-

-

Determination of Susceptibility:

-

Disk Diffusion: Measure the diameter of the zone of growth inhibition around the disk. The susceptibility is determined by comparing the zone diameter to established breakpoints.

-

E-test: The MIC is read at the point where the elliptical zone of inhibition intersects the E-test strip.

-

References

- 1. This compound: a unique broad-spectrum antimicrobial azole effective in the treatment of dermatomycoses, both as monotherapy and in combination with corticosteroids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Structural and Spectroscopic Properties of Isoconazole and Bifonazole—Experimental and Theoretical Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. What is the mechanism of this compound? [synapse.patsnap.com]

- 5. Enhancing the Solubility of this compound Using Methyl-β-Cyclodextrin: Formulation and Characterization of Inclusion Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. applications.emro.who.int [applications.emro.who.int]

- 8. EUCAST Susceptibility Testing of Isavuconazole: MIC Data for Contemporary Clinical Mold and Yeast Isolates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Outcomes by MIC Values for Patients Treated with Isavuconazole or Voriconazole for Invasive Aspergillosis in the Phase 3 SECURE and VITAL Trials - PMC [pmc.ncbi.nlm.nih.gov]

Isoconazole Nitrate ergosterol biosynthesis inhibition pathway

An In-Depth Technical Guide to the Ergosterol Biosynthesis Inhibition Pathway of Isoconazole Nitrate

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a broad-spectrum imidazole antifungal agent utilized in the treatment of superficial fungal infections, including those caused by dermatophytes, yeasts, and molds.[1][2] Its therapeutic efficacy stems from a highly specific mechanism of action that targets a critical biochemical pathway in fungi: the biosynthesis of ergosterol. Ergosterol is the primary sterol component of the fungal cell membrane, analogous to cholesterol in mammalian cells. It is indispensable for maintaining membrane integrity, fluidity, and the proper function of membrane-bound enzymes.[1] The selective disruption of this pathway by this compound leads to fungal cell death with minimal impact on host cells, making it an effective and well-tolerated therapeutic agent.[3] This guide provides a detailed examination of the ergosterol biosynthesis pathway, the precise mechanism of inhibition by this compound, quantitative efficacy data, and the experimental protocols used to determine its activity.

The Fungal Ergosterol Biosynthesis Pathway

The synthesis of ergosterol is a complex, multi-enzyme process that can be broadly divided into three main stages. It begins with the synthesis of the isoprenoid precursor isopentenyl pyrophosphate (IPP) via the mevalonate pathway, followed by the formation of squalene, and finally, the conversion of squalene to ergosterol in the "late" pathway. This final stage is the primary target for azole antifungals.

The key steps in the late stage of ergosterol biosynthesis are:

-

Squalene to Lanosterol: Squalene is first oxidized to 2,3-oxidosqualene by squalene epoxidase (Erg1p). This intermediate is then cyclized by lanosterol synthase (Erg7p) to form lanosterol, the first sterol in the pathway.

-

Lanosterol to Ergosterol: Lanosterol undergoes a series of enzymatic modifications to become ergosterol. A critical, rate-limiting step in this conversion is the C14-demethylation of lanosterol. This reaction is catalyzed by the cytochrome P450 enzyme lanosterol 14α-demethylase , also known as CYP51 or Erg11p.[1] This is the specific target of this compound.

-

Subsequent Steps: Following demethylation, a series of further enzymatic reactions involving reductases, isomerases, and methyltransferases (catalyzed by enzymes such as Erg24p, Erg2p, and Erg6p) complete the synthesis of ergosterol.

The diagram below illustrates the key steps in the late ergosterol biosynthesis pathway and highlights the point of inhibition by this compound.

Caption: The late-stage ergosterol biosynthesis pathway highlighting inhibition.

Core Mechanism of this compound

This compound exerts its antifungal effect by directly inhibiting the enzyme lanosterol 14α-demethylase (CYP51).[1] As an imidazole derivative, isoconazole contains a nitrogen atom in its azole ring that binds to the heme iron atom in the active site of the cytochrome P450 enzyme. This binding competitively inhibits the natural substrate, lanosterol, from accessing the active site, thereby blocking the demethylation step.

The consequences of this enzymatic inhibition are twofold and lead to a fungistatic or fungicidal effect:

-

Depletion of Ergosterol: The blockage of the pathway prevents the synthesis of mature ergosterol. The resulting ergosterol-deficient cell membrane is unable to maintain its structural integrity and fluidity, leading to increased permeability.

-

Accumulation of Toxic Intermediates: The inhibition of CYP51 causes a buildup of lanosterol and other 14α-methylated sterol precursors within the cell. These methylated sterols are toxic; they intercalate into the cell membrane, disrupting its structure and the function of membrane-bound enzymes, which further compromises cell viability and inhibits fungal growth and division.[1]

This dual-action mechanism—depleting an essential component while accumulating toxic precursors—effectively disrupts the fungal cell membrane, leading to the leakage of essential cellular contents and ultimately, cell death.

Quantitative Efficacy Data

The in vitro activity of an antifungal agent is typically quantified by its Minimum Inhibitory Concentration (MIC) and its half-maximal inhibitory concentration (IC50) against the target enzyme.

Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial drug that prevents the visible growth of a microorganism after overnight incubation. This compound has demonstrated potent, broad-spectrum activity against a variety of clinically relevant fungi.

| Fungal Species | Pathogen Type | This compound MIC Range (µg/mL) |

| Candida albicans | Yeast | 0.12 - 2[4] |

| Candida parapsilosis | Yeast | 0.12 - 2[4] |

| Candida tropicalis | Yeast | 0.12 - 2[4] |

| Candida krusei | Yeast | 0.12 - 2[4] |

| Candida guilliermondii | Yeast | 0.12 - 2[4] |

| Trichophyton mentagrophytes | Dermatophyte | 0.1[4] |

| Trichophyton rubrum | Dermatophyte | 0.1[4] |

Enzyme Inhibition (IC50)

| Azole Antifungal | IC50 against C. albicans CYP51 (µM) |

| Fluconazole | 0.4 - 0.6[5] |

| Itraconazole | 0.4 - 0.6[5] |

| Ketoconazole | 0.4 - 0.6[5] |

These values indicate that azoles bind tightly to the fungal CYP51 enzyme, achieving 50% inhibition at sub-micromolar concentrations.[5]

Experimental Protocols

The determination of antifungal susceptibility is critical for drug development and clinical diagnostics. The broth microdilution method is the reference standard for determining the MIC of antifungal agents.

Protocol: Broth Microdilution for MIC Determination (Adapted from CLSI M27/M38)

This protocol outlines the standardized method for testing the susceptibility of yeasts and filamentous fungi to antifungal agents like this compound.

1. Reagents and Media:

-

This compound: Stock solution prepared in dimethyl sulfoxide (DMSO).

-

Culture Medium: RPMI 1640 medium with L-glutamine, without sodium bicarbonate, and buffered to pH 7.0 with 0.165 M morpholinepropanesulfonic acid (MOPS).

-

Fungal Strains: Clinically relevant isolates (e.g., Candida albicans, Trichophyton rubrum).

-

Equipment: Sterile 96-well flat-bottom microtiter plates, spectrophotometer, incubator (35°C for yeasts, 28-30°C for dermatophytes).

2. Inoculum Preparation:

-

Subculture the fungal isolate onto a suitable agar plate (e.g., Potato Dextrose Agar) and incubate to ensure purity and viability.

-

Prepare a fungal suspension in sterile saline from a 24-48 hour culture (for yeasts) or a 5-7 day culture (for filamentous fungi).

-

Adjust the suspension turbidity with a spectrophotometer to match a 0.5 McFarland standard. This corresponds to approximately 1-5 x 10⁶ CFU/mL for yeasts.

-

Further dilute this suspension in RPMI 1640 medium to achieve the final target inoculum concentration of 0.5-2.5 x 10³ CFU/mL in the test wells.

3. Plate Preparation and Drug Dilution:

-

Prepare serial twofold dilutions of the this compound stock solution in RPMI 1640 medium directly in the 96-well plate. The final concentration range should span the expected MIC (e.g., from 0.03 to 16 µg/mL).

-

Dispense 100 µL of each drug dilution into the appropriate wells.

-

Add 100 µL of the standardized fungal inoculum to each well.

-

Include a positive control well (inoculum without drug) and a negative control well (medium only).

4. Incubation and Reading:

-

Incubate the plates at the appropriate temperature (35°C for yeasts, 28-30°C for dermatophytes) for 24-48 hours (yeasts) or up to 5 days (dermatophytes).[6]

-

The MIC is determined visually as the lowest drug concentration that causes a significant inhibition of growth (typically ≥50% reduction) compared to the positive control well.[6]

The following diagram outlines the general workflow for this experimental protocol.

Caption: Experimental workflow for MIC determination via broth microdilution.

Conclusion

This compound's mechanism of action is a well-defined and highly specific process centered on the inhibition of lanosterol 14α-demethylase (CYP51), a crucial enzyme in the fungal ergosterol biosynthesis pathway. By disrupting this single enzymatic step, isoconazole triggers a cascade of events—ergosterol depletion and toxic sterol accumulation—that culminates in the loss of fungal cell membrane integrity and viability. The potent, low-concentration activity demonstrated by its MIC values against a broad range of pathogenic yeasts and dermatophytes underscores its efficacy. This targeted approach provides a strong rationale for its use in treating superficial mycoses and serves as a foundational model for the development of new antifungal agents.

References

- 1. What is the mechanism of this compound? [synapse.patsnap.com]

- 2. researchgate.net [researchgate.net]

- 3. This compound: a unique broad-spectrum antimicrobial azole effective in the treatment of dermatomycoses, both as monotherapy and in combination with corticosteroids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Isoconazole (nitrate) - Antifungals - CAT N°: 30100 [bertin-bioreagent.com]

- 5. Azole Affinity of Sterol 14α-Demethylase (CYP51) Enzymes from Candida albicans and Homo sapiens - PMC [pmc.ncbi.nlm.nih.gov]

- 6. jcdr.net [jcdr.net]

A Structural and Functional Comparison of Isoconazole Nitrate and Other Azole Antifungals: A Technical Guide

Introduction: Azole antifungals represent a cornerstone in the management of fungal infections, ranging from superficial mycoses to life-threatening systemic diseases. Their mechanism of action, centered on the disruption of fungal cell membrane synthesis, has made them a subject of extensive research and development. This technical guide provides an in-depth structural and functional comparison of Isoconazole Nitrate and other prominent azole antifungals, including both imidazoles and triazoles. It is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of the structure-activity relationships, comparative efficacy, and experimental evaluation of this critical class of therapeutic agents.

Chemical Structures of Azole Antifungals

The azole antifungal family is broadly categorized into two main groups based on the number of nitrogen atoms in the azole ring: the imidazoles (two nitrogens) and the triazoles (three nitrogens). This fundamental structural difference influences their binding affinity, selectivity, and pharmacokinetic properties.[1]

This compound is an imidazole derivative, characterized by a dichlorinated phenyl group and a dichlorinated benzyl ether moiety attached to the ethyl-imidazole backbone.[2][3] The nitrate salt form enhances its formulation and stability.

Below is a comparison of the core structures of imidazoles and triazoles.

Comparative Physicochemical Properties

The structural variations among azoles, from the core ring to the various side-chain substitutions, result in different molecular weights and formulas. These properties are fundamental to their absorption, distribution, metabolism, and excretion (ADME) profiles.

| Antifungal Agent | Class | Molecular Formula | Molecular Weight ( g/mol ) | Reference(s) |

| This compound | Imidazole | C18H15Cl4N3O4 | 479.14 | [2][3][4] |

| Clotrimazole | Imidazole | C22H17ClN2 | 344.84 | [5][6][7][8] |

| Miconazole | Imidazole | C18H14Cl4N2O | 416.13 | [9][10][11][12][13] |

| Ketoconazole | Imidazole | C26H28Cl2N4O4 | 531.44 | [14][15][16][17][18] |

| Fluconazole | Triazole | C13H12F2N6O | 306.27 | [1][19][20][21][22] |

| Itraconazole | Triazole | C35H38Cl2N8O4 | 705.64 | [23][24][25][26][27] |

| Voriconazole | Triazole | C16H14F3N5O | 349.31 | [28][29][30][31][32] |

Table 1: Physicochemical Properties of Selected Azole Antifungals.

Mechanism of Action: Inhibition of Ergosterol Biosynthesis

The primary mechanism of action for all azole antifungals is the inhibition of the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase (encoded by the ERG11 gene).[21][33] This enzyme is a critical component of the fungal cell membrane's ergosterol biosynthesis pathway.[15]

By binding to the heme iron in the active site of this enzyme, azoles block the conversion of lanosterol to ergosterol.[34] This inhibition leads to the accumulation of toxic 14α-methylated sterols in the fungal cell membrane, which disrupts membrane integrity, increases permeability, and ultimately inhibits fungal growth, exerting a fungistatic effect.[35][36] The selectivity of azoles stems from their higher affinity for the fungal cytochrome P450 enzyme compared to its human counterparts.[15]

Structure-Activity Relationships (SAR)

The antifungal potency and spectrum of azole derivatives are heavily influenced by their chemical structures. Quantitative Structure-Activity Relationship (QSAR) studies have identified several key features that contribute to their biological activity.[35][37]

-

The Azole Moiety: The un-substituted nitrogen atom in the imidazole or triazole ring (N-3 in imidazoles, N-4 in triazoles) is crucial for activity, as it coordinates with the heme iron atom of the cytochrome P450 enzyme.[34] Triazoles generally exhibit a higher selectivity for the fungal CYP51 enzyme compared to imidazoles, which can translate to a better safety profile.[1]

-

N-1 Substituent: The bulky, lipophilic side chain attached to the N-1 position of the azole ring is essential for binding to the apoprotein of the enzyme. The size, shape, and flexibility of this substituent dictate the binding affinity and spectrum of activity.

-

Halogenation: In isoconazole, miconazole, and clotrimazole, the presence of chlorine atoms on the phenyl rings significantly enhances antifungal activity. These halogen atoms can increase lipophilicity, facilitating membrane penetration, and can form favorable interactions within the enzyme's active site. Isoconazole is unique in this group for having four chlorine atoms.[3][8][12]

-

Side Chain Complexity: More complex azoles like itraconazole feature extended side chains that provide additional contact points within the enzyme, contributing to their broad spectrum of activity.[25]

Comparative Antifungal Activity

The in vitro activity of antifungal agents is typically quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the drug that inhibits the visible growth of a microorganism. MIC values are highly dependent on the fungal species, specific strain, and the testing methodology employed. The table below presents representative MIC ranges for selected azoles against common fungal pathogens to illustrate general potency trends.

| Antifungal Agent | Candida albicans (MIC Range, µg/mL) | Aspergillus fumigatus (MIC Range, µg/mL) |

| Isoconazole | 0.03 - >128 | 0.12 - 8 |

| Clotrimazole | 0.03 - 100 | 0.25 - >16 |

| Miconazole | ≤0.03 - >64 | 0.12 - >16 |

| Ketoconazole | ≤0.015 - >64 | 0.06 - >8 |

| Fluconazole | ≤0.12 - 64 | Generally Ineffective |

| Itraconazole | ≤0.03 - 16 | ≤0.03 - 8 |

| Voriconazole | ≤0.03 - 4 | ≤0.03 - 2 |

Disclaimer: This data is illustrative and compiled from various sources. Actual MIC values can vary significantly. For clinical decisions, standardized testing (e.g., CLSI or EUCAST) on specific isolates is required.

Experimental Protocols

Protocol: Antifungal Susceptibility Testing (Broth Microdilution)

This protocol outlines a generalized method for determining the Minimum Inhibitory Concentration (MIC) of an azole antifungal against a yeast isolate, based on established standards.

-

Inoculum Preparation:

-

Subculture the yeast isolate onto an appropriate agar medium (e.g., Sabouraud Dextrose Agar) and incubate for 24-48 hours.

-

Prepare a cell suspension in sterile saline, adjusting the turbidity to match a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL).

-

Dilute this suspension in RPMI-1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10^3 CFU/mL in the test wells.

-

-

Drug Dilution:

-

Prepare a stock solution of the azole antifungal in a suitable solvent (e.g., DMSO).

-

Perform serial twofold dilutions of the drug in RPMI-1640 medium in a 96-well microtiter plate to achieve the desired final concentration range.

-

Include a drug-free well for growth control and an un-inoculated well for sterility control.

-

-

Inoculation and Incubation:

-

Add the prepared yeast inoculum to each well of the microtiter plate.

-

Incubate the plate at 35°C for 24-48 hours.

-

-

MIC Determination:

-

Read the plate visually or with a spectrophotometer.

-

The MIC is defined as the lowest drug concentration that causes a significant inhibition of growth (typically ≥50% reduction) compared to the drug-free growth control.

-

Protocol: Ergosterol Biosynthesis Inhibition Assay

This assay quantifies the total ergosterol content in fungal cells to measure the direct impact of an azole agent.[38]

-

Cell Culture and Treatment:

-

Grow a standardized inoculum of the fungal strain in a suitable broth medium in the presence of serial dilutions of the azole antifungal. Include a drug-free control.

-

Incubate for a defined period (e.g., 16-24 hours) to allow for drug action.[38]

-

-

Cell Harvesting and Saponification:

-

Harvest the fungal cells by centrifugation.

-

Wash the cell pellet with sterile water.

-

Add 25% alcoholic potassium hydroxide solution to the cell pellet. This step breaks down the cells and saponifies fatty acids.

-

Incubate in a water bath at 85°C for 1 hour.

-

-

Sterol Extraction:

-

After cooling, extract the non-saponifiable lipids (containing ergosterol) by adding a mixture of sterile water and n-heptane.

-

Vortex vigorously and allow the layers to separate.

-

Carefully transfer the upper n-heptane layer to a clean tube.

-

-

Spectrophotometric Analysis:

-

Scan the absorbance of the n-heptane extract from 240 nm to 300 nm using a UV-Vis spectrophotometer.

-

Ergosterol content is characterized by a distinctive four-peaked curve, with a peak at 281.5 nm. The absence of this peak and the presence of a peak at 230 nm indicates the accumulation of precursor sterols.

-

The percentage of ergosterol inhibition is calculated relative to the drug-free control.[38]

-

Protocol: Microsomal Cytochrome P450 Inhibition Assay

This protocol provides a general framework for evaluating the potential of an azole to inhibit human cytochrome P450 enzymes, a key factor in predicting drug-drug interactions.

-

Reagents and Preparation:

-

Human Liver Microsomes (HLM): A source of various CYP enzymes.

-

NADPH-generating system: Cofactor required for P450 activity.

-

Probe Substrate: A compound known to be specifically metabolized by a particular CYP isoform (e.g., midazolam for CYP3A4).[33]

-

Test Compound: The azole antifungal to be evaluated.

-

-

Incubation:

-

Pre-incubate HLM, the probe substrate, and varying concentrations of the azole antifungal in a phosphate buffer at 37°C.

-

Initiate the metabolic reaction by adding the NADPH-generating system.

-

Allow the reaction to proceed for a specific time, ensuring it remains within the linear range of metabolite formation.

-

Terminate the reaction by adding a stopping agent, such as acetonitrile or methanol.

-

-

Sample Analysis:

-

Centrifuge the samples to precipitate proteins.

-

Analyze the supernatant for the amount of metabolite formed using a validated analytical method, typically Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

-

-

Data Analysis:

-

Determine the rate of metabolite formation at each concentration of the azole inhibitor.

-

Plot the percentage of inhibition against the inhibitor concentration.

-

Calculate the IC50 value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%. A lower IC50 value indicates a more potent inhibitor.[33]

-

Conclusion

This compound, as a dichlorinated imidazole, shares its core mechanism of action with all other azole antifungals by targeting lanosterol 14α-demethylase. Its structure, particularly the extensive halogenation, is a key determinant of its antifungal potency. The fundamental difference between imidazoles and the newer triazoles lies in the nitrogen-containing heterocyclic ring, a modification that has generally led to improved selectivity for the fungal enzyme and a broader therapeutic window for the triazole class. Understanding these structural nuances, supported by robust experimental evaluation, is critical for the rational design of new, more effective, and safer antifungal agents.

References

- 1. Fluconazole - Wikipedia [en.wikipedia.org]

- 2. This compound | C18H15Cl4N3O4 | CID 159968 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. GSRS [precision.fda.gov]

- 4. scbt.com [scbt.com]

- 5. go.drugbank.com [go.drugbank.com]

- 6. Clotrimazole [webbook.nist.gov]

- 7. Clotrimazole 23593-75-1 [sigmaaldrich.com]

- 8. Clotrimazole | C22H17ClN2 | CID 2812 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. go.drugbank.com [go.drugbank.com]

- 11. Miconazole (PIM 349) [inchem.org]

- 12. Miconazole | C18H14Cl4N2O | CID 4189 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. Miconazole - Wikipedia [en.wikipedia.org]

- 14. Ketoconazole | C26H28Cl2N4O4 | CID 47576 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. Ketoconazole - Wikipedia [en.wikipedia.org]

- 16. drugs.com [drugs.com]

- 17. Ketoconazole | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 18. (2R,4S)-Ketoconazole | C26H28Cl2N4O4 | CID 456201 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 19. Fluconazole: Package Insert / Prescribing Information [drugs.com]

- 20. Fluconazole | C13H12F2N6O | CID 3365 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. Fluconazole | 86386-73-4 [chemicalbook.com]

- 23. Itraconazole - Wikipedia [en.wikipedia.org]

- 24. Itraconazole, (R)-(-)- | C35H38Cl2N8O4 | CID 9961741 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 25. Itraconazole | C35H38Cl2N8O4 | CID 55283 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 26. Itraconazole | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 27. Itraconazole | 84625-61-6 [chemicalbook.com]

- 28. researchgate.net [researchgate.net]

- 29. go.drugbank.com [go.drugbank.com]

- 30. Voriconazole-d3 | C16H14F3N5O | CID 46783259 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 31. researchgate.net [researchgate.net]

- 32. ClinPGx [clinpgx.org]

- 33. Interactions Between Azole Antifungal Agents and Human Microsomal Cytochrome P450 - ProQuest [proquest.com]

- 34. Comparison of Antifungal Azole Interactions with Adult Cytochrome P450 3A4 versus Neonatal Cytochrome P450 3A7 - PMC [pmc.ncbi.nlm.nih.gov]

- 35. pubs.acs.org [pubs.acs.org]

- 36. m.youtube.com [m.youtube.com]

- 37. opennano.life [opennano.life]

- 38. Quantitation of Ergosterol Content: Novel Method for Determination of Fluconazole Susceptibility of Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]

Preclinical Toxicological Profile of Isoconazole Nitrate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical toxicological profile of Isoconazole Nitrate, an azole antifungal agent. The information is compiled from a variety of sources to support research and development activities.

Executive Summary

This compound is an imidazole derivative with a broad spectrum of antifungal activity. Its primary mechanism of action involves the inhibition of ergosterol synthesis, a critical component of the fungal cell membrane, leading to disruption of membrane integrity and ultimately fungal cell death. Preclinical toxicology studies are essential to characterize the safety profile of a drug candidate before it enters human clinical trials. This guide summarizes the available data on the acute, subchronic, chronic, reproductive, and genetic toxicology of this compound from preclinical studies. While comprehensive proprietary study reports are not publicly available, this document synthesizes data from safety data sheets and publicly accessible toxicology information.

Acute Toxicity

Acute toxicity studies are designed to determine the potential adverse effects of a substance after a single exposure or multiple exposures within a short period (usually 24 hours). The median lethal dose (LD50), the dose at which 50% of the test animals are expected to die, is a common endpoint for these studies.

Oral Acute Toxicity

Experimental Protocol: The acute oral toxicity of this compound was likely determined using a standard protocol, such as the OECD Guideline 401 (Acute Oral Toxicity) or a similar method. This typically involves the administration of a single dose of the test substance to fasted animals (e.g., rats and mice) via oral gavage. The animals are then observed for a period of up to 14 days for signs of toxicity and mortality. Body weight changes and gross pathological findings at necropsy are also recorded.

Data Summary:

| Species | Route | LD50 Value | Reference |

| Rat | Oral | 5600 mg/kg | [1] |

| Mouse | Oral | 2000 mg/kg | [2] |

Dermal and Inhalation Acute Toxicity

Specific quantitative data for acute dermal and inhalation toxicity of this compound were not found in the public domain. Standard protocols for these studies, such as OECD Guidelines 402 (Acute Dermal Toxicity) and 403 (Acute Inhalation Toxicity), would typically be followed.

Repeated-Dose Toxicity (Subchronic and Chronic)

Repeated-dose toxicity studies evaluate the effects of a substance following prolonged and repeated exposure. Subchronic studies typically last for 28 or 90 days, while chronic studies can extend for 6 months to 2 years. These studies are crucial for identifying target organs of toxicity and establishing a No-Observed-Adverse-Effect Level (NOAEL).

Detailed quantitative data from subchronic or chronic toxicity studies for this compound are not publicly available.

Experimental Protocols (General)

90-Day Oral Toxicity Study in Rodents (e.g., OECD Guideline 408): In a typical 90-day oral toxicity study, the test substance is administered daily to several groups of rodents (usually rats) at different dose levels. A control group receives the vehicle only. Clinical observations, body weight, food and water consumption, hematology, clinical chemistry, and urinalysis are monitored throughout the study. At the end of the study, a full necropsy is performed, and organs are weighed and examined histopathologically.

Subchronic Dermal Toxicity Study (e.g., OECD Guideline 411): For a 90-day dermal study, the test substance is applied daily to the clipped skin of animals (often rabbits) for 6 hours a day. Similar to oral studies, clinical signs, body weight, and hematological and biochemical parameters are monitored. Dermal irritation is also assessed. At termination, a complete histopathological examination is conducted.

Reproductive and Developmental Toxicity

Reproductive and developmental toxicity studies are designed to assess the potential adverse effects of a substance on sexual function, fertility, and development of the offspring.

Publicly available data on the reproductive and developmental toxicity of this compound is limited.

Experimental Protocols (General)

Fertility and Early Embryonic Development Study (e.g., OECD Guideline 414): This study evaluates the effects on male and female reproductive performance and early embryonic development. Male and female animals (usually rats) are dosed for a period before mating, during mating, and for females, through implantation. Endpoints include effects on the estrous cycle, mating behavior, fertility rates, and the number of viable embryos.

Embryo-Fetal Developmental Toxicity Study (e.g., OECD Guideline 414): Pregnant animals (typically rats and rabbits) are dosed during the period of organogenesis. The dams are euthanized just before parturition, and the fetuses are examined for external, visceral, and skeletal abnormalities.

Prenatal and Postnatal Development Study (e.g., OECD Guideline 416): This two-generation study assesses the effects of the test substance on all phases of the reproductive cycle. The parental (F0) generation is exposed to the substance, and effects are monitored in them and their offspring (F1 generation). The F1 generation is then mated to produce an F2 generation, allowing for the evaluation of reproductive and developmental effects across generations.

Genetic Toxicology

Genetic toxicology studies are performed to identify substances that can cause damage to DNA and chromosomes. A standard battery of tests is typically conducted to assess the potential for mutagenicity, clastogenicity, and aneugenicity.

Experimental Protocols (General)

Bacterial Reverse Mutation Assay (Ames Test) (e.g., OECD Guideline 471): This in vitro assay uses several strains of bacteria (e.g., Salmonella typhimurium and Escherichia coli) with mutations in genes required for histidine or tryptophan synthesis. The test substance is incubated with the bacteria, and the number of revertant colonies (bacteria that have regained the ability to synthesize the amino acid) is counted. An increase in the number of revertants indicates mutagenic potential. The assay is conducted with and without a metabolic activation system (S9 mix) to detect mutagens that require metabolic activation.

In Vitro Mammalian Chromosomal Aberration Test (e.g., OECD Guideline 473): Cultured mammalian cells, such as Chinese Hamster Ovary (CHO) cells or human peripheral blood lymphocytes, are exposed to the test substance. The cells are then arrested in metaphase, and the chromosomes are examined for structural aberrations (e.g., breaks, gaps, exchanges). This test is also performed with and without metabolic activation.

In Vivo Mammalian Erythrocyte Micronucleus Test (e.g., OECD Guideline 474): Rodents (usually mice or rats) are treated with the test substance. Bone marrow or peripheral blood is collected, and immature (polychromatic) erythrocytes are examined for the presence of micronuclei. Micronuclei are small, extranuclear bodies that contain chromosome fragments or whole chromosomes that were not incorporated into the main nucleus during cell division. An increase in the frequency of micronucleated erythrocytes indicates that the substance is clastogenic or aneugenic in vivo.

Signaling Pathways and Experimental Workflows

To facilitate understanding of the toxicological assessment process, the following diagrams illustrate a typical experimental workflow for preclinical toxicity testing and the mechanism of action of azole antifungals.

Conclusion

The available preclinical toxicology data for this compound is limited in the public domain. The acute oral toxicity data suggest a low order of acute toxicity. However, a comprehensive assessment of the toxicological profile requires detailed information from repeated-dose, reproductive, and genetic toxicity studies. The provided experimental protocols and diagrams offer a general framework for understanding the toxicological evaluation of a pharmaceutical compound like this compound. For more detailed and specific information, access to proprietary regulatory submission documents would be necessary. Researchers and drug development professionals should consider these data gaps when evaluating the safety profile of this compound.

References

Methodological & Application

Application Note & Protocol: HPLC Analysis of Isoconazole Nitrate

This document provides a comprehensive guide for the development and validation of a High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of Isoconazole Nitrate in pharmaceutical formulations. The protocols described herein are intended for researchers, scientists, and drug development professionals.

Introduction

This compound is an imidazole antifungal agent used for the topical treatment of skin and vaginal fungal infections. Accurate and reliable analytical methods are crucial for ensuring the quality, potency, and stability of pharmaceutical products containing this compound. This application note details a robust HPLC method, including system suitability, validation parameters, and forced degradation studies to establish a stability-indicating assay.

HPLC Methodologies

Several HPLC methods have been reported for the determination of this compound. The selection of a specific method may depend on the sample matrix and the presence of other active ingredients. Below is a summary of commonly employed chromatographic conditions.

Table 1: Summary of HPLC Chromatographic Conditions for this compound Analysis

| Parameter | Method 1 | Method 2 | Method 3 | Method 4 |

| Stationary Phase | C18 Column | VDSpher 100 C18-E (250 x 4.6 mm, 5 µm)[1] | Phenomenex ODS (250x4.6 mm; 5 µm)[2] | ACE C18 column (150 × 4.6 mm id, 5 µm)[3] |

| Mobile Phase | 80% Acetonitrile – 20% Methanol[4] | 50:50 (v/v) Methanol and 0.05 M Potassium Dihydrogen Phosphate buffer[1] | 80:20 (v/v) Methanol:Water[2] | 27:73 (v/v) Sodium Dihydrogen Phosphate buffer:Methanol[3] |

| Flow Rate | Not Specified | 0.5 mL/min[1] | 1 mL/min[2] | 1.5 mL/min[3] |

| Detection Wavelength | 230 nm[4] | 210 nm[1] | 220 nm[2] | 240 nm[3] |

| Column Temperature | Not Specified | 40 °C[1] | 25 °C[2] | 40 °C[3] |

| Injection Volume | 20 µL | Not Specified | 20 µL[2] | 20 µL[3] |

Experimental Protocols

Preparation of Standard Solutions

-

Stock Standard Solution: Accurately weigh and dissolve an appropriate amount of this compound reference standard in a suitable solvent (e.g., methanol) to obtain a stock solution of a known concentration (e.g., 1 mg/mL).

-

Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock standard solution with the mobile phase to achieve concentrations within the desired calibration range (e.g., 10-90 µg/mL).[4]

Preparation of Sample Solutions (from a cream formulation)

-

Accurately weigh a portion of the cream equivalent to a known amount of this compound.

-

Transfer the weighed cream to a suitable volumetric flask.

-

Add a portion of the diluent (e.g., methanol:water, 70:30, v/v) and sonicate for a specified time (e.g., 15 minutes) to ensure complete extraction of the drug.[3]

-

Dilute to the mark with the diluent and mix well.

-

Filter the solution through a 0.45 µm syringe filter before injection into the HPLC system.

Chromatographic Analysis

-

Set up the HPLC system with the chosen chromatographic conditions (refer to Table 1).

-

Equilibrate the column with the mobile phase until a stable baseline is achieved.

-

Inject the standard and sample solutions into the chromatograph.

-

Record the chromatograms and measure the peak areas.

Method Validation

The developed HPLC method must be validated according to ICH guidelines to ensure its suitability for its intended purpose. The validation parameters include linearity, accuracy, precision, specificity, and robustness.

Table 2: Summary of Method Validation Parameters

| Parameter | Method 1 | Method 2 | Method 3 |

| Linearity Range | 10–90 µg/mL[4] | 20–500 µg/mL[1] | 15-240 µg/mL[2] |

| Correlation Coefficient (R²) | Not Specified | 0.9998[1] | >0.999[2] |

| Accuracy (% Recovery) | 99.95 ± 0.866[4] | 99.24% to 101.19%[1] | 98.46%[2] |

| Precision (RSD%) | Not Specified | Not Specified | < 2% |

Stability-Indicating Method Development

A stability-indicating method is crucial for determining the drug's stability under various environmental conditions. This involves subjecting the drug to forced degradation studies.

Forced Degradation Protocol

-

Acid Hydrolysis: Treat the drug solution with an acid (e.g., 0.1 M HCl) and heat.[5]

-

Base Hydrolysis: Treat the drug solution with a base (e.g., 0.1 M NaOH) and heat. Isoconazole has been shown to be unstable under alkaline conditions.[5]

-

Oxidative Degradation: Treat the drug solution with an oxidizing agent (e.g., 3% H₂O₂).[5]

-

Photostability: Expose the drug solution to UV light. A slight decrease in Isoconazole content has been observed upon exposure to light.[5]

-

Analyze the stressed samples using the developed HPLC method to ensure that the degradation products are well-separated from the parent drug peak.

Visualizations

Experimental Workflow Diagram

Caption: Workflow for this compound HPLC Method Development.

Logical Relationship of Method Validation

Caption: Key Parameters for HPLC Method Validation.

References

- 1. Enhancing the Solubility of this compound Using Methyl-β-Cyclodextrin: Formulation and Characterization of Inclusion Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. revroum.lew.ro [revroum.lew.ro]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Study of the forced degradation of this compound in bulk drug and cream formulations - Analytical Methods (RSC Publishing) [pubs.rsc.org]

Application Notes and Protocols for the Quantitative Analysis of Isoconazole Nitrate in Cream Formulations

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the quantitative analysis of Isoconazole Nitrate in cream formulations. The protocols described herein are based on established and validated analytical techniques, primarily High-Performance Liquid Chromatography (HPLC) and Ultraviolet-Visible (UV-Vis) Spectrophotometry, ensuring accuracy, precision, and reliability for quality control and research purposes.

Introduction

This compound is a broad-spectrum antifungal agent belonging to the imidazole class, commonly used in topical cream formulations for the treatment of fungal skin infections.[1] Accurate quantification of this compound in these formulations is crucial for ensuring product quality, safety, and efficacy. This document outlines detailed protocols for its determination, along with data presentation and workflow visualizations to aid in experimental design and execution.

Analytical Methodologies

The primary methods for the quantitative analysis of this compound in cream matrices are HPLC and UV-Vis Spectrophotometry. HPLC is favored for its high specificity and ability to separate the active pharmaceutical ingredient (API) from excipients and potential degradation products.[2][3] UV-Vis spectrophotometry, particularly derivative spectrophotometry, offers a simpler and more rapid alternative, though it may be more susceptible to interference from cream excipients.[1][4]

High-Performance Liquid Chromatography (HPLC) Method

HPLC provides a robust and specific method for the quantification of this compound. The following protocol is a composite of validated methods found in the literature.[2][3][5]

Experimental Protocol: HPLC

3.1.1. Instrumentation

-

High-Performance Liquid Chromatography (HPLC) system equipped with a pump, autosampler, column oven, and a UV or Photodiode Array (PDA) detector.[2]

3.1.2. Reagents and Materials

-

This compound reference standard

-

Methanol (HPLC grade)

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

Sodium dihydrogen phosphate

-

Ethanol

-

Cream placebo (if available for method development)

3.1.3. Chromatographic Conditions A summary of typical chromatographic conditions is presented in the table below.

| Parameter | Condition 1 | Condition 2 |

| Column | ACE C18 (150 x 4.6 mm, 5 µm)[2] | VDSpher 100 C18-E (250 x 4.6 mm, 5 µm)[6] |

| Mobile Phase | Sodium dihydrogen phosphate buffer: Methanol (27:73, v/v)[2] | Methanol: 0.05 M Potassium dihydrogen phosphate (50:50, v/v)[6] |

| Flow Rate | 1.5 mL/min[2] | 0.5 mL/min[6] |

| Detection Wavelength | 240 nm[2] | 210 nm[6] |

| Injection Volume | 20 µL[2] | Not Specified |

| Column Temperature | 40°C[2] | 40°C[6] |

| Run Time | 10 min[2] | Not Specified |

3.1.4. Sample Preparation

-

Accurately weigh an amount of cream equivalent to a known concentration of this compound.

-

Transfer the weighed cream to a suitable volumetric flask.

-

Add a portion of the diluent (e.g., Methanol:water 70:30, v/v) and sonicate for 10-15 minutes to disperse the cream and dissolve the this compound.[2]

-

Allow the solution to cool to room temperature and dilute to the mark with the diluent.

-

Filter the solution through a 0.45 µm syringe filter before injection into the HPLC system.

3.1.5. Standard Preparation

-

Accurately weigh a suitable amount of this compound reference standard and dissolve it in the diluent to prepare a stock solution.

-

Prepare a series of working standard solutions of different concentrations by diluting the stock solution with the mobile phase.

3.1.6. Calibration Curve

-

Inject the working standard solutions into the HPLC system and record the peak areas.

-

Plot a calibration curve of peak area versus concentration.

-

The linearity of the method is typically observed in the range of 15-240 µg/mL.[1][5]

3.1.7. Quantification

-

Inject the prepared sample solution into the HPLC system.

-

Determine the concentration of this compound in the sample by interpolating its peak area from the calibration curve.

Data Presentation: HPLC Method Validation Parameters

The following table summarizes key validation parameters for a typical HPLC method for this compound analysis.

| Parameter | Result | Reference |

| Linearity Range | 15 - 240 µg/mL | [1][5] |

| Correlation Coefficient (r²) | > 0.999 | [1] |

| Accuracy (Recovery) | 98.46% | [1][5] |

| Precision (RSD%) | < 2% | [7] |

| Limit of Detection (LOD) | Method Dependent | [1] |

| Limit of Quantification (LOQ) | Method Dependent | [1] |

UV-Vis Spectrophotometry Method

UV-Vis spectrophotometry, particularly second-derivative spectrophotometry, can be a simple and rapid method for the quantification of this compound in cream formulations.[1][5]

Experimental Protocol: Second-Derivative UV-Vis Spectrophotometry

4.1.1. Instrumentation

-

UV-Vis Spectrophotometer with the capability of recording derivative spectra.[1]

4.1.2. Reagents and Materials

-

This compound reference standard

-

Ethanol

-

Methanol